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molecular formula C14H28O B8749507 7-Tetradecanone CAS No. 6137-34-4

7-Tetradecanone

Cat. No. B8749507
M. Wt: 212.37 g/mol
InChI Key: ZEKPOTWCBTUBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853151

Procedure details

1 mmol of 3,11-bis(trans-4-propylcyclohexyl)dispiro-[5.1.5.1]tetradecane-7,14-dione (obtainable according to Example 1) are stirred with 210 mg (1 mmol) of phosphorus pentachloride in 30 ml of carbon tetrachloride for 48 hours at room temperature. After pouring onto ice-water, the organic phase is worked up. After chromatographic purification, 3,11-bis(trans-4-propylcyclohexyl)-14,14-dichlorodispiro[5.1.5.1.]tetradecan-7-one is obtained, m.p. 159°, c.p. 266.7°-270.1°.
Name
3,11-bis(trans-4-propylcyclohexyl)dispiro-[5.1.5.1]tetradecane-7,14-dione
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@H]1CC[C@H:7]([CH:10]2CC[C:13]3([C:32](=[O:33])[C:17]4(CC[CH:20]([C@H:23]5CC[C@H](CCC)[CH2:25][CH2:24]5)[CH2:19][CH2:18]4)C3=O)[CH2:12][CH2:11]2)[CH2:6]C1)CC.P(Cl)(Cl)(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[CH3:6][CH2:7][CH2:10][CH2:11][CH2:12][CH2:13][C:32](=[O:33])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
3,11-bis(trans-4-propylcyclohexyl)dispiro-[5.1.5.1]tetradecane-7,14-dione
Quantity
1 mmol
Type
reactant
Smiles
C(CC)[C@@H]1CC[C@H](CC1)C1CCC2(CC1)C(C1(CCC(CC1)[C@@H]1CC[C@H](CC1)CCC)C2=O)=O
Name
Quantity
210 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After pouring onto ice-water
CUSTOM
Type
CUSTOM
Details
After chromatographic purification, 3,11-bis(trans-4-propylcyclohexyl)-14,14-dichlorodispiro[5.1.5.1

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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